molecular formula C9H9NO B13806983 1-(5-Ethenylpyridin-2-yl)ethan-1-one CAS No. 633335-93-0

1-(5-Ethenylpyridin-2-yl)ethan-1-one

Cat. No.: B13806983
CAS No.: 633335-93-0
M. Wt: 147.17 g/mol
InChI Key: YTKMXBJITMFUEP-UHFFFAOYSA-N
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Description

1-(5-Ethenylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring an ethenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethenylpyridin-2-yl)ethan-1-one typically involves the reaction of 2-acetylpyridine with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethenylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 1-(5-Ethylpyridin-2-yl)ethan-1-one.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Ethenylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethenylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethylpyridin-2-yl)ethan-1-one: Similar structure but with an ethyl group instead of an ethenyl group.

    1-(5-Methylpyridin-2-yl)ethan-1-one: Features a methyl group on the pyridine ring.

    1-(5-Ethynylpyridin-2-yl)ethan-1-one: Contains an ethynyl group instead of an ethenyl group.

Uniqueness

1-(5-Ethenylpyridin-2-yl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

633335-93-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(5-ethenylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-3-8-4-5-9(7(2)11)10-6-8/h3-6H,1H2,2H3

InChI Key

YTKMXBJITMFUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C=C

Origin of Product

United States

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